molecular formula C12H17ClFN B471049 N-(2-chloro-6-fluorobenzyl)-N-pentylamine CAS No. 774547-37-4

N-(2-chloro-6-fluorobenzyl)-N-pentylamine

Cat. No. B471049
M. Wt: 229.72g/mol
InChI Key: PFNAQKIZCDMLAY-UHFFFAOYSA-N
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Description

“N-(2-chloro-6-fluorobenzyl)-N-pentylamine” is a chemical compound. It’s a derivative of benzylamine, which is an organic compound consisting of a benzyl group substituted for one of the hydrogen atoms in ammonia .

Safety And Hazards

The safety data sheet for a related compound, “2-Chloro-6-fluorobenzyl bromide”, indicates that it is hazardous. It can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s recommended to handle it with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFN/c1-2-3-4-8-15-9-10-11(13)6-5-7-12(10)14/h5-7,15H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAQKIZCDMLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzyl)-N-pentylamine

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